molecular formula C17H19N5O4S B14870214 2-((1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-(3-ethoxyphenyl)acetamide

2-((1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-(3-ethoxyphenyl)acetamide

Cat. No.: B14870214
M. Wt: 389.4 g/mol
InChI Key: DJEMBCXXXCKUSW-UHFFFAOYSA-N
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Description

2-((1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-(3-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative core, which is known for its biological significance, and an acetamide group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-(3-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Purine Derivative: The purine core can be synthesized through a series of reactions starting from simple precursors like urea and cyanoacetic acid. These reactions often involve cyclization and subsequent functional group modifications.

    Thioether Formation: The purine derivative is then reacted with a thiol compound to introduce the thioether linkage. This step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Acetamide Introduction: The final step involves the reaction of the thioether intermediate with an acetamide derivative. This step may be carried out under mild conditions using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the purine core. Red

Properties

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide

InChI

InChI=1S/C17H19N5O4S/c1-4-26-11-7-5-6-10(8-11)18-12(23)9-27-16-19-13-14(20-16)21(2)17(25)22(3)15(13)24/h5-8H,4,9H2,1-3H3,(H,18,23)(H,19,20)

InChI Key

DJEMBCXXXCKUSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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